molecular formula C12H10N2S B1194421 2-(1,3-Benzothiazol-2-yl)-3-methyl-2-butenenitrile

2-(1,3-Benzothiazol-2-yl)-3-methyl-2-butenenitrile

Cat. No. B1194421
M. Wt: 214.29 g/mol
InChI Key: LFRAFAQWIPZCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-yl)-3-methyl-2-butenenitrile is a member of benzothiazoles.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-(1,3-Benzothiazol-2-yl)-3-methyl-2-butenenitrile and its derivatives have been extensively studied for their reactivity and potential applications in chemical synthesis. For instance, the compound has been used in the regioselective synthesis of pyrazole scaffolds attached to benzothiazole, highlighting its role in the construction of complex molecular structures (Kheder, Mabkhot, Zahian, & Mohamed, 2014). Similarly, the reactivity of 2-methyl-3-butenenitrile, a related compound, has been explored in the presence of catalytic amounts of nickel complexes, showcasing its versatility in generating various nickel complexes and isomerization products (Acosta-Ramírez et al., 2008).

Photochemical Reactivity

The photochemical reactivity of 2-azido-1,3-benzothiazole, a related compound, has been studied, highlighting the potential of benzothiazole derivatives in photochemical applications. This compound demonstrates interesting reactivity under direct irradiation, leading to products from intermediate nitrene and undergoing ring-opening or dimerization reactions (D’Auria, Racioppi, Viggiani, & Zanirato, 2009).

Antimicrobial Activities

Benzothiazole derivatives have been investigated for their antimicrobial properties. For instance, benzothiazole-imino-benzoic acid ligands and their metal complexes have shown promising antimicrobial activity against a variety of human epidemic-causing bacterial strains (Mishra et al., 2019). Another study synthesized and evaluated the antimicrobial activity of new 2-substituted benzothiazole derivatives, further underlining the biological relevance of these compounds (Rajeeva, Srinivasulu, & Shantakumar, 2009).

properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-methylbut-2-enenitrile

InChI

InChI=1S/C12H10N2S/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6H,1-2H3

InChI Key

LFRAFAQWIPZCRG-UHFFFAOYSA-N

SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2S1)C

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2S1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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